2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a tetrahydrofuran-3-yl group and a dioxaborolan-2-yl group
Preparation Methods
The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative.
Introduction of the Tetrahydrofuran-3-yl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with tetrahydrofuran-3-ol under basic conditions.
Attachment of the Dioxaborolan-2-yl Group: The final step involves the formation of a boronate ester by reacting the pyrimidine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone under acidic conditions.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using hydrogenation catalysts.
Substitution: The dioxaborolan-2-yl group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In the context of cross-coupling reactions, the dioxaborolan-2-yl group acts as a boronate ester, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The tetrahydrofuran-3-yl group can enhance the solubility and stability of the compound, making it more effective in various reactions.
Comparison with Similar Compounds
Similar compounds to 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine include:
2-(Tetrahydrofuran-3-yl)oxy-5-bromopyrimidine: This compound features a bromine atom instead of the dioxaborolan-2-yl group, making it suitable for different types of cross-coupling reactions.
2-(Tetrahydrofuran-3-yl)oxy-5-(trifluoromethyl)pyrimidine: The trifluoromethyl group imparts different electronic properties, affecting the reactivity and applications of the compound.
2-(Tetrahydrofuran-3-yl)oxy-5-(methyl)pyrimidine: This simpler derivative lacks the boronate ester functionality, limiting its use in cross-coupling reactions but making it easier to synthesize.
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
1353877-86-7 |
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Molecular Formula |
C14H21BN2O4 |
Molecular Weight |
292.14 g/mol |
IUPAC Name |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-16-12(17-8-10)19-11-5-6-18-9-11/h7-8,11H,5-6,9H2,1-4H3 |
InChI Key |
PVBBVEXOZBDZTA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCOC3 |
Origin of Product |
United States |
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